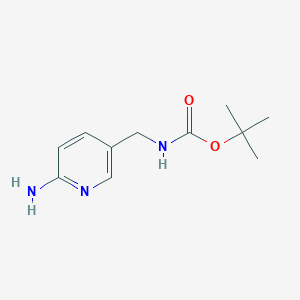

tert-Butyl ((6-aminopyridin-3-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(6-aminopyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWYLWHOKPLYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732756 | |

| Record name | tert-Butyl [(6-aminopyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400720-77-6 | |

| Record name | tert-Butyl [(6-aminopyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-Butyl ((6-aminopyridin-3-yl)methyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₁₁H₁₇N₃O₂ and a molecular weight of 197.25 g/mol, this compound includes a tert-butyl group, a carbamate moiety, and a pyridine ring with an amino substituent. The presence of the amino group enhances its reactivity and interaction with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The unique structure of this compound allows it to interact effectively with various biological targets. Its structural characteristics include:

| Feature | Description |

|---|---|

| Molecular Formula | C₁₁H₁₇N₃O₂ |

| Molecular Weight | 197.25 g/mol |

| Functional Groups | Tert-butyl, carbamate, amino group on pyridine |

This compound's specific substitution pattern on the pyridine ring influences both its chemical reactivity and biological activity compared to other similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has shown potential as an antimicrobial agent, suggesting applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

Preliminary studies have highlighted the compound's anticancer properties. It has been investigated for its ability to inhibit the proliferation of cancer cells, particularly in vitro studies against human cancer cell lines. The mechanism of action may involve the inhibition of key enzymes or receptors involved in cancer cell growth and survival.

Enzyme Inhibition

The compound has also been explored for its role as an enzyme inhibitor. It may bind to specific active sites or allosteric sites on enzymes, altering their function and potentially leading to therapeutic effects in various diseases. This aspect is crucial for understanding its potential applications in drug development.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated that it significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations that could be used therapeutically.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This study suggests that the compound could be developed into a new class of antimicrobial agents.

Study 2: Anticancer Activity

In vitro experiments were conducted using human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The results indicated that this compound reduced cell viability significantly at concentrations ranging from 10 to 100 µM over 48 hours.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 25 | Reduced proliferation |

| HCT116 | 30 | Induced apoptosis |

These findings point towards its potential as a therapeutic agent in cancer treatment .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors involved in critical pathways for microbial growth or cancer cell proliferation. Further studies utilizing molecular docking simulations could elucidate binding affinities and interaction sites.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Preparation Methods

Photocatalytic One-Step Synthesis

-

- 2-Aminopyridine (0.2 mmol, 1.0 eq)

- Piperazine-1-tert-butyl formate (0.2 mmol, 1.0 eq)

- Acridine salt (photocatalyst, 0.01 mmol, 0.1 eq)

- 2,2,6,6-Tetramethylpiperidine-N-oxide (oxidant, 0.1 mmol, 0.5 eq)

- Solvent: Anhydrous dichloroethane (2 mL)

Procedure:

The reactants are combined in anhydrous dichloroethane, and the reaction vessel is purged with oxygen three times to ensure an oxygen-rich environment. The mixture is irradiated with blue LED light for 10 hours at ambient temperature. After completion, the reaction mixture is concentrated by rotary evaporation and purified by column chromatography.Yield: Approximately 95% of this compound is obtained as a colorless white solid.

-

- One-step synthesis reduces complexity and byproduct formation.

- Use of acridine salt photocatalyst avoids heavy metals and hazardous reagents.

- Environmentally friendly and cost-effective process suitable for industrial scale-up.

- Stable and reproducible yields with easily controlled reaction conditions.

| Parameter | Details |

|---|---|

| Photocatalyst | Acridine salt (0.1 eq) |

| Oxidant | 2,2,6,6-Tetramethylpiperidine-N-oxide (0.5 eq) |

| Solvent | Anhydrous dichloroethane |

| Irradiation | Blue LED light, 10 hours |

| Atmosphere | Oxygen purged (3 times) |

| Temperature | Ambient |

| Yield | 95% |

Reaction Mechanism Insights

The reaction proceeds via visible-light excitation of the acridine salt photocatalyst, which facilitates the formation of an active intermediate between 2-aminopyridine and the tert-butyl carbamate precursor. The presence of oxygen as an oxidant helps in regenerating the photocatalyst and driving the reaction forward. This photocatalytic approach minimizes the need for harsh reagents or conditions.

Alternative Preparation Routes and Considerations

While the photocatalytic method is the most reported and efficient, traditional carbamate protection methods can be considered for related compounds, such as tert-butyl chloroformate reacting with aminomethylpyridine derivatives in the presence of a base (e.g., triethylamine). However, these methods are less favored for this compound due to:

- Longer reaction times

- Use of corrosive reagents

- Lower selectivity and yield

- Increased generation of byproducts

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Photocatalytic One-Step | 2-Aminopyridine, piperazine-1-tert-butyl formate, acridine salt, 2,2,6,6-tetramethylpiperidine-N-oxide, blue LED, O2, DCE | 95 | High yield, environmentally friendly, one-step, mild conditions | Requires light source and oxygen purging |

| Traditional Carbamate Protection | Aminomethylpyridine, tert-butyl chloroformate, triethylamine, organic solvent | Variable | Established chemistry, straightforward reagents | Longer time, lower selectivity, hazardous reagents |

Research Findings and Industrial Relevance

- The photocatalytic method has been patented and validated for industrial production due to its scalability, safety, and cost-effectiveness.

- The reaction conditions allow for reproducible yields and minimal purification steps, which are critical for pharmaceutical manufacturing.

- The environmentally benign nature of the photocatalyst and oxidant combination aligns with green chemistry principles, reducing hazardous waste and energy consumption.

- This method represents a significant improvement over prior art that relied on heavy metals or multi-step syntheses.

Q & A

Q. What strategies resolve discrepancies in spectroscopic data during structural characterization?

- Methodological Answer : Discrepancies (e.g., unexpected ¹³C NMR shifts) are addressed by: (i) Comparing experimental data with computational predictions (DFT calculations). (ii) Using 2D NMR (COSY, HSQC) to resolve overlapping signals. (iii) Analyzing byproducts via LC-MS to identify degradation pathways (e.g., tert-butyl group cleavage under acidic conditions) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. The carbamate’s carbonyl oxygen often forms hydrogen bonds with catalytic residues (e.g., serine in hydrolases). Free energy perturbation (FEP) calculations quantify binding energy changes upon structural modifications (e.g., pyridine ring fluorination) .

Q. What experimental approaches optimize yield in multi-step syntheses involving this compound?

- Methodological Answer : Yield optimization involves: (i) Stepwise monitoring : TLC or inline IR tracks intermediate formation. (ii) Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂ with BINAP) enhance cross-coupling efficiency in Suzuki-Miyaura reactions. (iii) Protecting group stability : The tert-butyl carbamate group is stable under basic conditions but cleaved with TFA, enabling selective deprotection in multi-step sequences .

Key Methodological Notes

- Contradiction Analysis : Conflicting reports on hydrolysis rates (e.g., acidic vs. basic conditions) may arise from solvent effects. For example, hydrolysis in aqueous HCl proceeds faster than in methanolic KOH due to protonation of the carbamate oxygen .

- Advanced Characterization : X-ray crystallography (using SHELX programs ) resolves stereochemical ambiguities in chiral derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.